Pyrrolidine vs. Piperidine Core: Conformational Constraints and Keap-1 Binding Implications
The five-membered pyrrolidine ring in 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide imposes different dihedral angles and spatial orientation of the sulfonamide and carboxamide pharmacophores compared to the six-membered piperidine analog 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)piperidine-2-carboxamide (CAS 1049865-80-6) . In the Sanofi patent series, pyrrolidine-based Keap-1 modulators consistently show distinct IC₅₀ values from their piperidine counterparts; for example, in a related scaffold series, the pyrrolidine-3-carboxylic acid derivative displayed a Kd of ~6 μM against the Keap1 Kelch domain, whereas the piperidine analog showed altered binding kinetics [1]. Although direct head-to-head data for this exact compound pair are not publicly available, the class-level inference is that pyrrolidine-to-piperidine substitution can alter Keap-1 binding by >2-fold based on published fragment-based deconstruction-reconstruction studies [1]. Users requiring a specific ring size for pharmacophore fitting or conformational restriction must verify the core identity upon procurement.
| Evidence Dimension | Ring size and conformational constraint |
|---|---|
| Target Compound Data | Pyrrolidine (5-membered) core; MW 420.93 g/mol |
| Comparator Or Baseline | Piperidine (6-membered) analog (CAS 1049865-80-6); MW 435.0 g/mol |
| Quantified Difference | Ring size difference; literature precedent for >2-fold change in Keap-1 binding affinity between pyrrolidine and piperidine analogs in related scaffolds [1] |
| Conditions | Keap1-Nrf2 peptide binding assay (FRET-based) and isothermal titration calorimetry, as described in EP2997966A1 and fragment-based studies [1] |
Why This Matters
The ring size directly affects the three-dimensional presentation of the pharmacophore; selecting the wrong core may result in loss of target engagement or altered selectivity profile, undermining the scientific objective of the procurement.
- [1] Deconstructing Noncovalent Kelch-like ECH-Associated Protein 1 (Keap1) Inhibitors into Fragments to Reconstruct New Potent Compounds. J Med Chem. 2021;64(9):5628-5643. (Referenced in context of fragment-based deconstruction-reconstruction study of six classes of Keap1-Nrf2 PPI inhibitors.) View Source
